22beta-Angeloyloxyoleanolic acid
Description
Properties
CAS No. |
13224-63-0 |
|---|---|
Molecular Formula |
C35H54O5 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
(4R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-27,36H,12-20H2,1-9H3,(H,38,39)/b21-10+/t23-,24?,25-,26+,27-,32+,33-,34-,35+/m1/s1 |
InChI Key |
BJFLQQFMBZHWKK-LQJUYVCFSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(=O)O)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C |
Synonyms |
22 beta-angeloyloxy-oleanolic acid lantadene A (reduced) reduced lantadene A |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22beta-Angeloyloxyoleanolic acid typically involves the esterification of oleanolic acid with angelic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 22beta-Angeloyloxyoleanolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Hepatoprotective Properties
- 22beta-Angeloyloxyoleanolic acid has demonstrated significant hepatoprotective effects, which are crucial for developing treatments for liver diseases. Studies indicate that it can modulate liver function and mitigate damage caused by toxins, particularly in cases of lantana toxicity where it has been linked to hepatogenous photosensitization and liver dysfunction in livestock .
-
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines contributes to its therapeutic potential in conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Activity
Toxicological Insights
-
Toxicity in Livestock
- While this compound has beneficial properties, it is also associated with toxicity in animals, particularly when ingested in large amounts from Lantana camara. The compound can lead to severe liver damage and photosensitization, highlighting the need for careful management of livestock grazing on this plant .
- Pathological Studies
Case Study: Lantana Toxicity in Cattle
- A comprehensive study on cattle exposed to Lantana camara revealed that ingestion led to significant hepatic lesions characterized by centrilobular necrosis and cholestasis. The presence of this compound was confirmed as a contributing factor to these pathological changes, underscoring its hepatotoxic potential .
Biochemical Alterations
- In affected animals, biochemical analyses showed elevated levels of bilirubin and liver enzymes (ALP, AST), indicating liver dysfunction. These findings are critical for understanding the clinical implications of this compound exposure .
Comparative Analysis of Biological Activities
| Activity Type | This compound | Other Triterpenoids |
|---|---|---|
| Hepatoprotective | Significant | Variable |
| Anti-inflammatory | Present | Present |
| Antimicrobial | Effective against multiple pathogens | Varies widely |
| Toxicity | High (in livestock) | Depends on specific compound |
Mechanism of Action
The mechanism of action of 22beta-Angeloyloxyoleanolic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Triterpenoids
The pharmacological and physicochemical properties of 22β-angeloyloxyoleanolic acid are best understood in the context of analogous triterpenoids. Below is a detailed comparison:
Structural Analogues
Oleanolic Acid
- Structure : Lacks the angeloyloxy group at C-22; instead, it has a hydroxyl group at C-3 and C-26.
- Bioactivity : Exhibits hepatoprotective and anti-diabetic effects but lower cytotoxicity against cancer cells compared to its derivatives .
- Solubility : Higher polarity due to free hydroxyl groups, resulting in reduced membrane permeability.
21-O-Angeloyl-22-O-(2-Methylbutanoyl)-3β,15α,16α,28-Tetrahydroxyolean-12-ene
- Structure: Features dual esterification at C-21 (angeloyl) and C-22 (2-methylbutanoyl), along with additional hydroxyl groups at C-15 and C-16 .
- Bioactivity: Demonstrates enhanced anti-inflammatory activity compared to 22β-angeloyloxyoleanolic acid, likely due to increased hydrogen-bonding capacity from hydroxyl groups.
- Solubility : Lower solubility in aqueous media due to bulky ester groups.
Ursolic Acid
- Structure: Isomer of oleanolic acid with a ursane skeleton (C-19 methyl group in β-configuration).
- Bioactivity: Stronger anticancer activity but weaker anti-inflammatory effects compared to 22β-angeloyloxyoleanolic acid.
Physicochemical and Pharmacological Properties
| Compound | Molecular Formula | Key Substituents | Bioactivity Highlights | Solubility (LogP) |
|---|---|---|---|---|
| 22β-Angeloyloxyoleanolic acid | C35H54O5 | C-22 β-angeloyloxy | Anticancer (IC50: 8.2 μM in HepG2) | 6.1 |
| Oleanolic acid | C30H48O3 | C-3 and C-28 hydroxyl | Hepatoprotective (ED50: 12 mg/kg) | 3.9 |
| 21-O-Angeloyl-22-O-(2-methylbutanoyl) derivative | C38H58O7 | C-21 angeloyl, C-22 2-methylbutanoyl | Anti-inflammatory (TNF-α inhibition: 72% at 10 μM) | 7.3 |
| Ursolic acid | C30H48O3 | Ursane skeleton | Anticancer (IC50: 5.5 μM in MCF-7) | 5.8 |
Data synthesized from structural and pharmacological studies .
Mechanistic Differences
- Anticancer Activity: The angeloyloxy group in 22β-angeloyloxyoleanolic acid enhances mitochondrial membrane disruption in cancer cells, a mechanism less pronounced in oleanolic acid .
- Anti-Inflammatory Effects: Dual esterification in the 21-O-angeloyl-22-O-(2-methylbutanoyl) derivative improves binding to COX-2, reducing prostaglandin synthesis more effectively than 22β-angeloyloxyoleanolic acid .
- Metabolic Stability: 22β-Angeloyloxyoleanolic acid shows slower hepatic clearance than ursolic acid due to reduced CYP3A4-mediated oxidation.
Q & A
Q. What criteria determine the inclusion/exclusion of studies in a meta-analysis of this compound’s anti-inflammatory effects?
- Methodological Answer : Apply PRISMA guidelines: include peer-reviewed studies with standardized outcome measures (e.g., TNF-α inhibition). Exclude studies lacking controls or with unvalidated assays. Use funnel plots to assess publication bias .
Tables for Methodological Reference
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